{[Bis(4-fluorophenyl)methyl]thio}acetic acid
CAS No.: 90212-81-0
Cat. No.: VC2331100
Molecular Formula: C15H12F2O2S
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
![{[Bis(4-fluorophenyl)methyl]thio}acetic acid - 90212-81-0](/images/structure/VC2331100.png)
Specification
CAS No. | 90212-81-0 |
---|---|
Molecular Formula | C15H12F2O2S |
Molecular Weight | 294.3 g/mol |
IUPAC Name | 2-[bis(4-fluorophenyl)methylsulfanyl]acetic acid |
Standard InChI | InChI=1S/C15H12F2O2S/c16-12-5-1-10(2-6-12)15(20-9-14(18)19)11-3-7-13(17)8-4-11/h1-8,15H,9H2,(H,18,19) |
Standard InChI Key | AKBHXBCMSOZXPR-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(C2=CC=C(C=C2)F)SCC(=O)O)F |
Canonical SMILES | C1=CC(=CC=C1C(C2=CC=C(C=C2)F)SCC(=O)O)F |
Introduction
Chemical Identity and Nomenclature
{[Bis(4-fluorophenyl)methyl]thio}acetic acid is identified through various systematic and common names in scientific literature. The compound is officially registered with Chemical Abstracts Service (CAS) number 90212-81-0 . Understanding its nomenclature provides important context for researchers working with this compound.
Systematic Names and Identifiers
The compound is recognized by several systematic names that describe its chemical structure:
Identifier Type | Value |
---|---|
CAS Number | 90212-81-0 |
Molecular Formula | C₁₅H₁₂F₂O₂S |
IUPAC Name | 2-[[Bis(4-fluorophenyl)methyl]thio]acetic acid |
Alternative Names | Acetic acid, [[bis(4-fluorophenyl)methyl]thio]- 2-[[Bis(4-fluorophenyl)methyl]sulfanyl]acetic acid ([Bis(4-fluorophenyl)methyl]thio)acetic acid |
InChI | InChI=1S/C15H12F2O2S/c16-12-5-1-10(2-6-12)15(20-9-14(18)19)11-3-7-13(17)8-4-11/h1-8,15H,9H2,(H,18,19) |
InChI Key | InChIKey=AKBHXBCMSOZXPR-UHFFFAOYSA-N |
SMILES | O=C(O)CSC(C1=CC=C(F)C=C1)C2=CC=C(F)C=C2 |
The compound's structure consists of two 4-fluorophenyl groups connected to a central carbon atom, which is further bonded to a sulfur atom linked to an acetic acid group .
Physical and Chemical Properties
The physical and chemical properties of {[Bis(4-fluorophenyl)methyl]thio}acetic acid determine its behavior in chemical reactions, solubility characteristics, and handling requirements.
Physical Properties
Property | Value |
---|---|
Physical State | Solid |
Color | White to off-white |
Molecular Weight | 294.32 g/mol |
Purity (Commercial) | Typically ≥95% |
Chemical Properties
As a thioacetic acid derivative, this compound contains both a thioether linkage and a carboxylic acid functional group, making it versatile for various chemical transformations. The thioether bond connects the bis(4-fluorophenyl)methyl group to the acetic acid moiety, while the carboxylic acid group provides a reactive site for further modifications. The compound's reactivity is influenced by:
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The electron-withdrawing effects of the fluorine atoms on the phenyl rings
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The nucleophilicity of the sulfur atom
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The acidity of the carboxylic acid group
These properties make it particularly useful as an intermediate in organic synthesis, especially for pharmaceutical applications.
Synthesis Methods
The synthesis of {[Bis(4-fluorophenyl)methyl]thio}acetic acid has been documented in scientific literature, with several approaches described.
Direct Coupling Method
The primary synthetic route involves the direct coupling of bis(4-fluorophenyl)methanol with thioglycolic acid in trifluoroacetic acid (TFA). This reaction represents the first step of "Procedure B" in modafinil analogue synthesis .
The reaction can be represented as:
Bis(4-fluorophenyl)methanol + Thioglycolic acid → {[Bis(4-fluorophenyl)methyl]thio}acetic acid
Detailed Synthesis Procedure
Based on experimental procedures documented in literature, the synthesis typically follows these steps:
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Thioglycolic acid (1 mmol) is reacted with bis(4-fluorophenyl)methanol (1 mmol) in trifluoroacetic acid (14 mmol)
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The reaction mixture is stirred overnight at room temperature
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After solvent removal in vacuo, the residue is washed with water (5 mL) and hexanes (15 mL)
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The resulting carboxylic acid product is obtained and can be used for further reactions without additional purification
This synthetic approach is particularly efficient as it directly forms the carbon-sulfur bond in a single step under relatively mild conditions.
Alternative Synthesis Methods
Alternative approaches may involve:
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The use of bis(4-fluorophenyl)methane derivatives as starting materials
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The formation of a thioether linkage using different sulfur-containing reagents
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The transformation of related compounds such as the corresponding esters or amides
Applications in Chemical Synthesis
{[Bis(4-fluorophenyl)methyl]thio}acetic acid serves as a valuable intermediate in the synthesis of various biologically active compounds.
Precursor to Modafinil Analogues
The compound has significant importance as a precursor in the synthesis of novel modafinil analogues. Modafinil is a well-known wakefulness-promoting agent, and researchers have been developing structural analogues to improve its pharmacological properties .
The compound can be transformed into:
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Thioacetamide derivatives through amidation reactions
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Sulfinylacetamide derivatives through oxidation reactions
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Various N-substituted derivatives through further modifications
Synthesis of Pharmaceutically Relevant Compounds
From the carboxylic acid functionality, various derivatives can be synthesized:
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Amide Formation: The compound reacts with amines to form thioacetamide derivatives like compounds 4j-4z described in the research literature
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Oxidation Reactions: The thioether group can be oxidized to the corresponding sulfoxide (sulfinyl) or sulfone groups
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Esterification: Reactions with alcohols can produce the corresponding esters
These transformations enable the creation of diverse chemical libraries for drug discovery programs.
Related Compounds and Structural Relationships
Understanding the relationship between {[Bis(4-fluorophenyl)methyl]thio}acetic acid and structurally similar compounds provides insight into potential applications and properties.
Precursor Compounds
Compound | Relationship to Target Compound | CAS Number |
---|---|---|
Bis(4-fluorophenyl)methanol | Precursor in synthesis | 365-24-2 |
Bis(4-fluorophenyl)methane | Related structural analogue | 457-68-1 |
Thioglycolic acid | Reagent in synthesis | 68-11-1 |
Bis(4-fluorophenyl)methanol, also referred to as 4,4'-difluorobenzhydrol, is a key building block for synthesizing the target compound. It has a melting point of 43-45°C and appears as a white to off-white powder .
Derivative Compounds
The compound serves as a precursor to several derivatives, including:
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Fladrafinil (CRL-40,941), which is the N-hydroxy sulfinyl derivative (2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxy-acetamide)
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Various thioacetamide and sulfinylacetamide analogues of modafinil, which have been investigated for their pharmacological properties
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N-substituted derivatives with various amine functionalities
Structural Similarity to Pharmaceuticals
The bis(4-fluorophenyl)methyl group appears in several pharmaceutical compounds, including:
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1-[Bis(4-fluorophenyl)methyl]piperazine, which has applications in medicinal chemistry
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Certain antipsychotic drugs like fluspirilene, pimozide, and penfluridol
Research Significance and Findings
Scientific research involving {[Bis(4-fluorophenyl)methyl]thio}acetic acid has revealed important insights into structure-activity relationships and potential applications.
Structure-Activity Relationships
Studies have demonstrated that substitutions on the phenyl rings of modafinil analogues can dramatically alter their pharmacological profiles:
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Para- or meta-substitution of the phenyl rings with halogens (Cl or Br) improved selectivity for DAT over SERT and NET (norepinephrine transporter) in amide analogues
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The same substitutions improved selectivity for SERT over DAT and NET in amine analogues
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Some highly DAT-selective amide analogues showed selectivity up to 2900-fold over SERT
These findings highlight the importance of {[Bis(4-fluorophenyl)methyl]thio}acetic acid as a versatile intermediate for creating compounds with tailored pharmacological properties.
Supplier | Product Details | Purity | Catalog Reference |
---|---|---|---|
CymitQuimica | 2-[[Bis(4-fluorophenyl)methyl]thio]acetic acid | 95% | IN-DA006J1A |
Ambeed | 2-((Bis(4-fluorophenyl)methyl)thio)acetic acid | Not specified | Listed in catalog |
Sigma-Aldrich | Listed as searchable by MDL number | Not specified | Not provided |
Commercial products typically range in quantity from 250mg to 5g, with corresponding price variations .
Quality Specifications
Commercial samples typically meet the following specifications:
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Minimum purity of 95% as determined by analytical methods such as HPLC or NMR
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Solid form, typically white to off-white in color
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Spectroscopic data consistent with the expected structure
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Molecular weight of 294.32 g/mol
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